molecular formula C6H7ClN2S B2883533 4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine CAS No. 2111428-60-3

4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine

Cat. No.: B2883533
CAS No.: 2111428-60-3
M. Wt: 174.65
InChI Key: RBRNUYKISBKNAS-UHFFFAOYSA-N
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Description

4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine typically involves the reaction of 1-chlorocyclopropylamine with a thiazole derivative. One common method involves the use of cyclopropylamine and 2-chlorothiazole under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes the formation of by-products and ensures a high-purity final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the cyclopropyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary amines and thiols.

Scientific Research Applications

4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: Another compound with a chlorocyclopropyl group, used in the synthesis of fungicides.

    2-Chloro-1-(1-chlorocyclopropyl)ethanone: A related compound used as an intermediate in chemical synthesis.

Uniqueness

4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(1-chlorocyclopropyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-6(1-2-6)4-3-10-5(8)9-4/h3H,1-2H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRNUYKISBKNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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